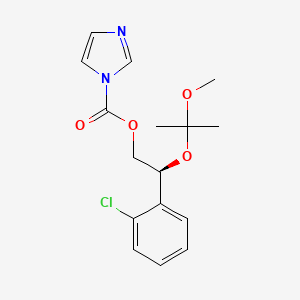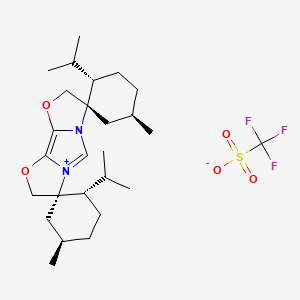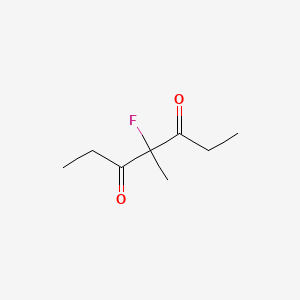
4-Fluoro-4-methylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4-methylheptane-3,5-dione is an organic compound with the molecular formula C8H13FO2 It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom
準備方法
The synthesis of 4-Fluoro-4-methylheptane-3,5-dione can be achieved through several methods. One common synthetic route involves the fluorination of 4-methylheptane-3,5-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The choice of fluorinating agent and reaction conditions can significantly impact the purity and yield of the final product.
化学反応の分析
4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
4-Fluoro-4-methylheptane-3,5-dione can be compared with other β-diketones and fluorinated compounds:
4-Methylheptane-3,5-dione: This non-fluorinated analog has similar chemical properties but lacks the unique reactivity imparted by the fluorine atom.
4-Fluoro-3,5-dimethylheptane-2,4-dione: Another fluorinated β-diketone with different substitution patterns, leading to variations in reactivity and applications.
Acetylacetone (2,4-pentanedione): A simpler β-diketone used widely in organic synthesis, but without the fluorine atom’s influence.
The uniqueness of this compound lies in its combination of fluorine and β-diketone functionalities, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13FO2 |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
4-fluoro-4-methylheptane-3,5-dione |
InChI |
InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3 |
InChIキー |
OJNVSPJUBLBDQN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)(C(=O)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


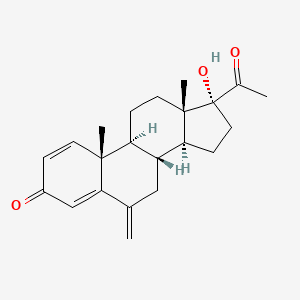


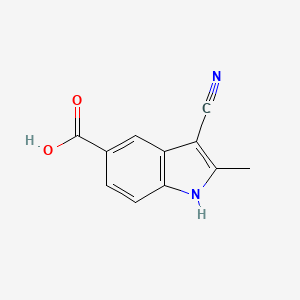
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
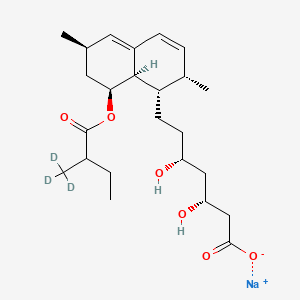
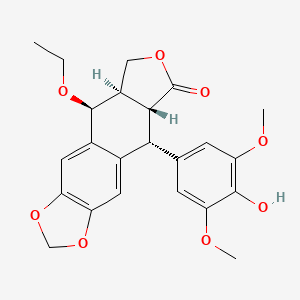
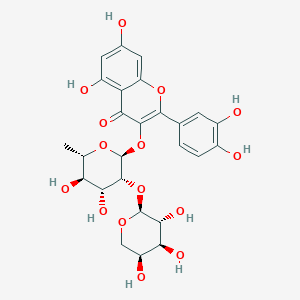

![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
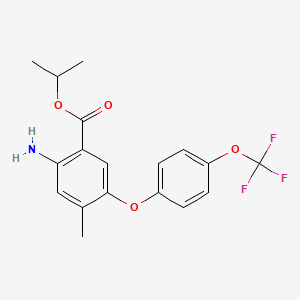
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
